Superior FAK Selectivity Over Pyk2 Compared to PF-00562271 and Defactinib
GSK-2256098 exhibits a marked difference in selectivity for FAK over the related kinase Pyk2 (PTK2B) compared to key clinical-stage FAK inhibitors. While PF-00562271 (the besylate salt of PF-562271) inhibits Pyk2 with an IC50 of 14 nM, resulting in a FAK:Pyk2 selectivity ratio of ~10-fold, and Defactinib (VS-6063) inhibits both kinases equipotently (IC50 = 0.6 nM for both), GSK-2256098 demonstrates >1,000-fold selectivity for FAK . This selectivity profile was established in a broad kinase panel where only FAK was inhibited by >50% .
| Evidence Dimension | FAK vs. Pyk2 Selectivity |
|---|---|
| Target Compound Data | >1,000-fold selectivity for FAK over Pyk2 |
| Comparator Or Baseline | PF-00562271: ~10-fold selectivity for FAK over Pyk2 (IC50 FAK = 1.5 nM, Pyk2 = 14 nM); Defactinib: Equipotent for FAK and Pyk2 (IC50 = 0.6 nM for both) |
| Quantified Difference | At least 100-fold higher selectivity for FAK compared to PF-00562271; effectively zero selectivity for Defactinib. |
| Conditions | In vitro kinase selectivity panel of 261 kinases (GSK-2256098); Kinase inhibition assays for PF-00562271 and Defactinib. |
Why This Matters
This extreme selectivity is essential for researchers aiming to isolate FAK-specific signaling pathways without confounding effects from Pyk2 inhibition, enabling more precise mechanistic studies.
